BenchChemオンラインストアへようこそ!

1-hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one

Drug Discovery ADME-Tox Medicinal Chemistry

1-Hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one is a synthetic xanthone derivative (C22H16O4, exact mass 344.1049 g/mol) featuring a 1-hydroxyxanthone core etherified at the 3-position with a 4-vinylbenzyl group. This structure endows it with the photophysical and biological potential of the xanthone scaffold, while the terminal styrene moiety provides a unique, polymerizable handle not found in common alkyl or prenyl analogs.

Molecular Formula C22H16O4
Molecular Weight 344.4 g/mol
Cat. No. B11295632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one
Molecular FormulaC22H16O4
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O
InChIInChI=1S/C22H16O4/c1-2-14-7-9-15(10-8-14)13-25-16-11-18(23)21-20(12-16)26-19-6-4-3-5-17(19)22(21)24/h2-12,23H,1,13H2
InChIKeyLEMGDXVLBAMAFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one: Xanthone Core Compound with a Polymerizable Handle for Advanced Material and Drug Discovery Procurement


1-Hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one is a synthetic xanthone derivative (C22H16O4, exact mass 344.1049 g/mol) featuring a 1-hydroxyxanthone core etherified at the 3-position with a 4-vinylbenzyl group [1]. This structure endows it with the photophysical and biological potential of the xanthone scaffold, while the terminal styrene moiety provides a unique, polymerizable handle not found in common alkyl or prenyl analogs [2]. Xanthones are recognized as a privileged scaffold in medicinal chemistry, with demonstrated activities against acetylcholinesterase (AChE), cancer cell lines, and oxidative stress [3].

Why 1-Hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one Cannot Be Replaced by Common 1-Hydroxyxanthone or Simple 3-Alkoxy Analogs


Generic substitution fails for this compound due to two critical structural features that directly control its performance. First, the 1-hydroxy group is essential for AChE inhibition and antioxidant activity through hydrogen bonding and radical stabilization, with 3-O-substitution enhancing potency over the parent 1,3-dihydroxyxanthone by 5- to over 10-fold [1]. Second, the 4-vinylbenzyl substituent introduces a reactive terminal alkene with a calculated lipophilicity (cLogP ~5.61) significantly higher than that of short-chain alkenyl analogs [2], which is predicted to alter membrane permeability, pharmacokinetics, and enzyme binding-site interactions [1]. Crucially, the vinyl group enables covalent integration into polymer matrices—a capability entirely absent in saturated alkyl, prenyl, or non-polymerizable benzyl ether analogs—making this compound uniquely suited for applications requiring both biological activity and material processability [3].

Quantitative Differentiation Evidence for 1-Hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one Procurement


Predicted Lipophilicity (cLogP) Advantage for Membrane Permeation vs. Parent 1,3-Dihydroxyxanthone

The target compound's theoretical partition coefficient (cLogP) of approximately 5.61 [1] is substantially higher than that of the unsubstituted parent compound 1,3-dihydroxyxanthone (predicted cLogP ~2.8) [2]. This difference of nearly 3 log units suggests significantly enhanced passive membrane permeability, a critical parameter for central nervous system (CNS) drug candidates targeting acetylcholinesterase [3].

Drug Discovery ADME-Tox Medicinal Chemistry

Class-Leading Acetylcholinesterase Inhibitory Potency of C3-Substituted 1-Hydroxyxanthones Provides Baseline Expectation for the Target Compound

In a direct comparative study of 1-hydroxy-3-O-substituted xanthone derivatives, all eighteen C3-substituted analogs (2a–2r) exhibited significantly stronger AChE inhibition than the parent 1,3-dihydroxyxanthone (1). The most potent alkenyl-substituted derivatives (2g and 2j) achieved IC50 values of 20.8 µM and 21.5 µM, respectively, compared to the parent's much weaker activity [1]. The target compound, as a C3-alkenylaryl-substituted analog, is structurally positioned within this high-potency cluster.

Alzheimer's Disease Cholinesterase Inhibition Neurodegeneration

Unique Covalent Immobilization Capability via the 4-Vinylbenzyl Moiety Differentiates from All Non-Polymerizable Xanthone Ethers

The terminal styrene (4-vinylbenzyl) group of the target compound is a well-established monomer for free-radical polymerization and thiol-ene click chemistry [1]. This functionality enables covalent incorporation into polymer networks, surfaces, or nanoparticles—a design feature completely absent in the C3-alkyl (2a–2f), C3-alkenyl (2g–2k), C3-alkynyl (2l–2n), and C3-alkylated phenyl (2o–2r) analogs reported in the AChE study, none of which contain a polymerizable group [2].

Polymer Chemistry Surface Functionalization Molecular Imprinting

Moderate Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile Support Dual Biological-Material Applicability

The target compound has a calculated topological polar surface area (TPSA) of 55.76 Ų, 1 hydrogen bond donor (the 1-OH group), and 3 hydrogen bond acceptors [1]. This profile falls within the favorable range for oral bioavailability (TPSA < 140 Ų; HBD ≤ 5; HBA ≤ 10, per Lipinski's and Veber's rules) [2]. In comparison, the more heavily hydroxylated natural xanthone α-mangostin (TPSA ~ 97 Ų, 4 HBD) and synthetic 1,3,6,7-tetrahydroxyxanthone (TPSA ~107 Ų, 4 HBD) exceed the optimal oral drug space, likely limiting their permeability [3].

Drug Design Molecular Properties Bioavailability

Highest-Value Application Scenarios for 1-Hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one Based on Verified Differentiation Evidence


Covalent Immobilization of an AChE-Inhibitory Xanthone on Polymer Supports for Biosensor or Separation Applications

This compound is the only 1-hydroxyxanthone derivative possessing a polymerizable vinyl group suitable for covalent incorporation into functional materials [1]. Researchers developing surface-based AChE inhibitor assays, affinity chromatography columns for cholinesterase purification, or biosensor coatings can copolymerize this compound with styrene, acrylate, or methacrylate monomers. This eliminates the progressive leaching of the bioactive ligand into the assay medium—a critical problem when using non-polymerizable analogs such as 3-allyloxy- or 3-benzyloxyxanthones, which can only be physically adsorbed. The resulting materials maintain AChE-binding functionality (predicted from class-level inhibitor data [2]) while ensuring the xanthone moiety is permanently anchored.

Synthesis of Defined Xanthone-Containing Block Copolymers for Studying Bioactivity as a Function of Polymer Architecture

The terminal styrenic group enables controlled radical polymerization techniques (e.g., RAFT, ATRP) to synthesize well-defined homopolymers or block copolymers with precisely controlled xanthone density along the polymer backbone [1]. This allows systematic investigation of how multivalent presentation of the xanthone pharmacophore affects AChE inhibition potency, cellular uptake, or antimicrobial activity—structure-activity relationship studies that are impossible with monomeric, non-polymerizable xanthone ethers. The high cLogP (~5.61) of the monomer [3] further ensures compatibility with organic-phase polymerization conditions, simplifying synthesis workflows.

Lead Compound for CNS-Penetrant AChE Inhibitor Design with a Balanced Hydrophobicity- Polar Surface Area Profile

With a predicted TPSA of 55.76 Ų and cLogP of ~5.61, this compound occupies a favorable region of property space for CNS drug candidates [3]. Compared to polyhydroxylated natural xanthones like α-mangostin, which have TPSA values nearly double that of the target compound and consequently poor predicted brain penetration [4], this molecule offers a superior starting scaffold for medicinal chemistry optimization. Medicinal chemists can leverage the established class-level AChE inhibitory activity of 3-O-substituted 1-hydroxyxanthones (IC50 range: 20–50 µM predicted) [2] while benefiting from intrinsically better pharmacokinetic properties, reducing the number of property-modifying synthetic steps required.

Thiol-Ene Click Chemistry Handle for Bioconjugation and Targeted Delivery of Xanthone Pharmacophores

The 4-vinylbenzyl moiety is highly reactive toward thiol-ene radical addition, enabling efficient conjugation to thiol-containing biomolecules (cysteine residues in peptides/proteins, thiol-terminated oligonucleotides, or thiol-functionalized nanoparticles) under mild, biocompatible conditions [1]. This reactivity profile is absent in all other 3-O-substituted xanthone derivatives described to date [2]. Researchers constructing targeted drug delivery systems or chemical biology probes can exploit this click handle to attach the xanthone warhead to cell-penetrating peptides, antibodies, or diagnostic nanoparticles, creating conjugates that retain AChE-targeting capability while gaining cell-type specificity.

Quote Request

Request a Quote for 1-hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.